molecular formula C27H32O7 B13331479 Angeloylgomisin M1

Angeloylgomisin M1

Cat. No.: B13331479
M. Wt: 468.5 g/mol
InChI Key: ZRJPWPHGPZYNIS-YPCCIVHHSA-N
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Description

Angeloylgomisin M1 is a lignan compound derived from the Schisandra genus, particularly from Schisandra chinensis. It is known for its diverse biological activities and potential therapeutic applications. The compound has garnered interest in the scientific community due to its unique chemical structure and promising pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Angeloylgomisin M1 involves several steps, typically starting from naturally occurring precursors found in Schisandra fruits. The synthetic route often includes:

    Extraction: The initial step involves extracting the lignan precursors from Schisandra fruits using solvents like ethanol or methanol.

    Purification: The extract is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC).

    Chemical Modification: The purified lignan is subjected to chemical modifications, including esterification and cyclization reactions, to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The process involves:

    Large-scale Extraction: Utilizing industrial-grade solvents and equipment to extract lignan precursors.

    Bulk Purification: Employing large-scale chromatographic systems for purification.

    Chemical Synthesis: Conducting chemical reactions in industrial reactors under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Angeloylgomisin M1 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the ester functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

    Chemistry: Used as a model compound for studying lignan chemistry and synthesis.

    Biology: Investigated for its effects on cellular processes and signaling pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities.

    Industry: Utilized in the development of nutraceuticals and functional foods.

Mechanism of Action

The mechanism of action of Angeloylgomisin M1 involves several molecular targets and pathways:

Comparison with Similar Compounds

Angeloylgomisin M1 is compared with other lignans from the Schisandra genus, such as:

This compound stands out due to its unique combination of antioxidant, anti-inflammatory, and anticancer properties, making it a promising candidate for further research and development.

Properties

Molecular Formula

C27H32O7

Molecular Weight

468.5 g/mol

IUPAC Name

[(9S,10R)-4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-3-yl] (Z)-2-methylbut-2-enoate

InChI

InChI=1S/C27H32O7/c1-8-14(2)27(28)34-26-22-17(11-19(29-5)23(26)30-6)9-15(3)16(4)10-18-12-20-24(33-13-32-20)25(31-7)21(18)22/h8,11-12,15-16H,9-10,13H2,1-7H3/b14-8-/t15-,16+/m0/s1

InChI Key

ZRJPWPHGPZYNIS-YPCCIVHHSA-N

Isomeric SMILES

C/C=C(/C)\C(=O)OC1=C2C(=CC(=C1OC)OC)C[C@@H]([C@@H](CC3=CC4=C(C(=C32)OC)OCO4)C)C

Canonical SMILES

CC=C(C)C(=O)OC1=C2C(=CC(=C1OC)OC)CC(C(CC3=CC4=C(C(=C32)OC)OCO4)C)C

Origin of Product

United States

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